molecular formula C5H5NO2 B7721322 2,6-Dihydroxypyridine CAS No. 14346-45-3

2,6-Dihydroxypyridine

Cat. No.: B7721322
CAS No.: 14346-45-3
M. Wt: 111.10 g/mol
InChI Key: WLFXSECCHULRRO-UHFFFAOYSA-N
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Description

2,6-Dihydroxypyridine is an alkaloid with the molecular formula C5H5NO2. It is a colorless crystalline solid that is soluble in water. This compound is an intermediate in the degradation of nicotine by certain bacteria, such as Arthrobacter nicotinovorans .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dihydroxypyridine can be synthesized through various methods. One common method involves the degradation of nicotine by the aerobic bacterium Arthrobacter nicotinovorans. The bacterium converts L-nicotine into this compound through a series of enzymatic reactions .

Industrial Production Methods: Industrial production of this compound often involves microbial degradation of nicotine. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dihydroxypyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by the enzyme monooxygenase, which converts it into 2,3,6-trihydroxypyridine .

Common Reagents and Conditions:

    Oxidation: Monooxygenase enzyme, oxygen (O2)

    Reduction: Hydrogen (H2), metal catalysts

    Substitution: Halogenating agents, nucleophiles

Major Products:

Scientific Research Applications

2,6-Dihydroxypyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its role in the microbial degradation of nicotine.

    Medicine: Investigated for its potential use in drug development and as a coupling agent in hair dye formulations.

    Industry: Utilized in the production of dyes and other chemical products.

Mechanism of Action

The mechanism of action of 2,6-dihydroxypyridine involves its role as a substrate for various enzymes. For example, the enzyme this compound-3-hydroxylase catalyzes the hydroxylation of this compound to form 2,3,6-trihydroxypyridine. This reaction involves the transfer of an oxygen atom from molecular oxygen (O2) to the substrate, with the other oxygen atom being reduced to water .

Comparison with Similar Compounds

Uniqueness: 2,6-Dihydroxypyridine is unique due to its specific role in the microbial degradation of nicotine and its ability to undergo various enzymatic reactions, making it a valuable compound in both scientific research and industrial applications .

Properties

IUPAC Name

6-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-4-2-1-3-5(8)6-4/h1-3H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFXSECCHULRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10357-84-3 (hydrochloride), 56047-04-2 (sulfate)
Record name 2,6-Dihydroxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90211643
Record name 2,6-Dihydroxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-06-2
Record name 2,6-Dihydroxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dihydroxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dihydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2,6-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.935
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,6-DIHYDROXYPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54009B6TXP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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